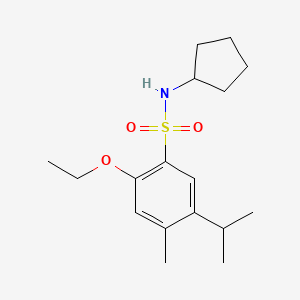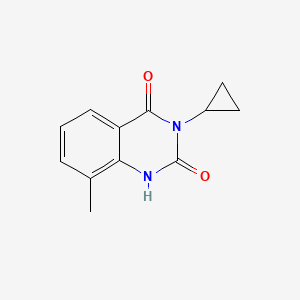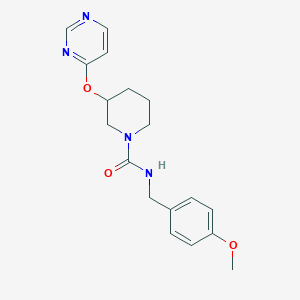
N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and is synthesized through a specific method that involves the use of several reagents and catalysts.
Scientific Research Applications
Synthesis and Biological Activities
Novel Compound Synthesis : Research has led to the synthesis of various novel compounds derived from "N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide" and similar structures. These compounds have been explored for their anti-inflammatory, analgesic, anti-angiogenic, and DNA cleavage activities. For instance, a study synthesized novel derivatives showing significant anti-inflammatory and analgesic activities by inhibiting cyclooxygenase enzymes and demonstrating potential as COX-2 selective inhibitors (Abu‐Hashem et al., 2020). Another research focused on derivatives synthesized for anti-angiogenic activity and DNA cleavage capabilities, suggesting their potential as anticancer agents by exerting anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antimicrobial and Antineoplastic Activities : Derivatives of this compound have been evaluated for their antimicrobial activities, indicating a potential application in combating bacterial infections. Some synthesized derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains, showcasing the compound's utility in developing new antimicrobial agents (Mane et al., 2017). Additionally, modifications to the pyrimidine moiety have been explored to enhance the analgesic properties of certain derivatives, leading to the discovery of potential new analgesics with increased biological activity (Ukrainets et al., 2015).
Drug Development and Pharmacokinetics
Drug Development : The structural modification of "N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide" derivatives has been a key area of research, aiming to improve pharmacological profiles for potential therapeutic applications. Studies have detailed the synthesis of compounds with improved pharmacokinetic profiles and selective inhibition of specific enzymes or receptors, contributing to the development of new drugs (Tokuhara et al., 2018).
Pharmacokinetics and Metabolism : Understanding the metabolism of derivatives in human subjects is crucial for drug development. Research on compounds like flumatinib, related to "N-(4-methoxybenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide," has identified the main metabolic pathways in humans, including N-demethylation and amide hydrolysis, aiding in the design of compounds with favorable metabolic profiles (Gong et al., 2010).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyrimidin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-6-4-14(5-7-15)11-20-18(23)22-10-2-3-16(12-22)25-17-8-9-19-13-21-17/h4-9,13,16H,2-3,10-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTVICOMAYZOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

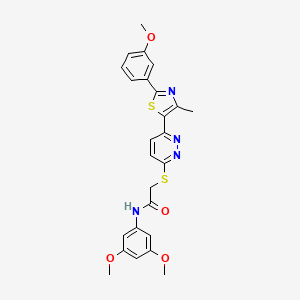
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2816825.png)
![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2816826.png)
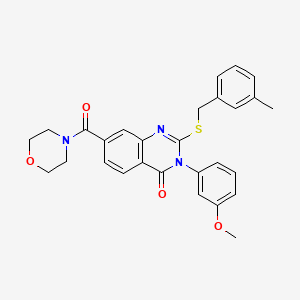

![8-(4-ethoxyphenyl)-N-isobutyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2816833.png)
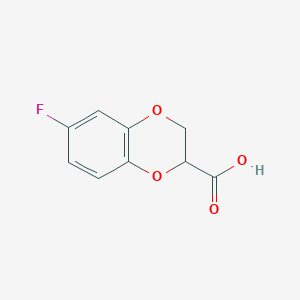
![3-[2,2-Bis(furan-2-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2816838.png)
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816840.png)
